N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
This compound features a trifluoromethyl-rich phenyl group (3,5-bis(trifluoromethyl)phenyl) linked via an acetamide bridge to a piperazine ring substituted with a 4-fluorophenyl moiety.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7N3O/c21-15-1-3-17(4-2-15)30-7-5-29(6-8-30)12-18(31)28-16-10-13(19(22,23)24)9-14(11-16)20(25,26)27/h1-4,9-11H,5-8,12H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPMHZWMFNDOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-36-3 | |
| Record name | N-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-2-(4-(4-FLUOROPHENYL)-1-PIPERAZINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3,5-bis(trifluoromethyl)aniline: This can be achieved through the nitration of 3,5-bis(trifluoromethyl)benzene followed by reduction.
Formation of 4-(4-fluorophenyl)piperazine: This involves the reaction of piperazine with 4-fluorobenzyl chloride.
Coupling Reaction: The final step involves coupling 3,5-bis(trifluoromethyl)aniline with 4-(4-fluorophenyl)piperazine in the presence of acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic properties.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.
Pathways Involved: The compound modulates the activity of these receptors and enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
Piperazine-Substituted Acetamides
Key Observations :
Trifluoromethylphenyl Modifications
Key Observations :
- Trifluoromethyl groups are critical for maintaining high lipophilicity and target binding. Analogs with difluoromethyl or non-fluorinated groups show reduced metabolic resistance .
- Thioacetamide linkages () are less stable than carbonyl-based bridges, limiting therapeutic utility.
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H23F7N4O
- Molecular Weight : 570.47 g/mol
- IUPAC Name : this compound
The compound features a complex structure with multiple fluorinated groups that may influence its biological activity and pharmacokinetics.
Research indicates that this compound may exert its effects through the modulation of key signaling pathways involved in cancer progression and neuronal activity.
Key Mechanisms:
- Inhibition of STAT3 Pathway : The compound has been shown to inhibit the STAT3 signaling pathway, which is critical in many cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Regulation of HNF 4α : It has been suggested that the compound may interact with HNF 4α, a transcription factor involved in liver cancer cell proliferation .
Biological Activity Assays
The biological activity of this compound has been evaluated using various cell lines and animal models.
In Vitro Studies:
- Cell Lines : The compound was tested on HepG2 and Hep3B liver cancer cell lines.
- Concentration Range : Effective concentrations ranged from 1 µM to 10.8 µM over periods up to 72 hours.
- Results : Significant inhibition of cell growth and colony formation was observed, alongside induction of apoptosis .
In Vivo Studies:
Animal studies demonstrated that administration of the compound at 5 mg/kg significantly inhibited liver tumor growth. The mechanism was linked to enhanced expression and DNA binding activity of HNF 4α, further supporting its role in cancer therapy .
Case Studies
Several studies have explored the efficacy of related compounds with similar structural motifs:
- Naphthofuran Compounds : A study on a naphthofuran derivative showed that it inhibited liver tumor growth by modulating HNF 4α and inhibiting STAT3 pathways .
- Related Compounds : Other compounds with trifluoromethyl groups have demonstrated anticancer properties through similar mechanisms, highlighting the potential of fluorinated compounds in drug development .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
